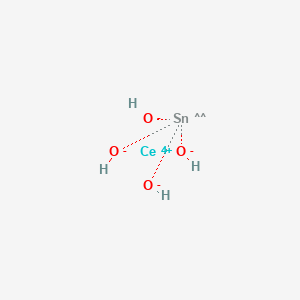
Cerium(IV) stannate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(IV) stannate is a chemical compound composed of cerium in its +4 oxidation state and stannate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(IV) stannate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of cerium(IV) oxide with stannic oxide at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C.
Industrial Production Methods: In industrial settings, this compound is often produced through a similar high-temperature solid-state reaction. The raw materials, cerium(IV) oxide and stannic oxide, are mixed in stoichiometric ratios and heated in a controlled environment to ensure the formation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(IV) stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in reactions with organic and inorganic compounds. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to cerium(III) stannate using reducing agents such as sodium borohydride or hydrazine.
Substitution: In substitution reactions, this compound can react with other metal ions to form mixed-metal stannates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) compounds and oxidized products of the reactants, while reduction reactions typically produce cerium(III) stannate and reduced forms of the reactants.
Applications De Recherche Scientifique
Cerium(IV) stannate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and hydrogenation processes.
Biology: Research has explored its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as an antioxidant in medical treatments.
Industry: The compound is used in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and thermal properties.
Mécanisme D'action
The mechanism by which cerium(IV) stannate exerts its effects is primarily related to its redox properties. Cerium(IV) ions can readily accept and donate electrons, making the compound an effective catalyst in redox reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic processes, this compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate.
Comparaison Avec Des Composés Similaires
- Cerium(IV) oxide
- Stannic oxide
- Cerium(IV) orthophosphate
- Cerium(IV) sulfate
Cerium(IV) stannate stands out due to its specific applications in catalysis and materials science, where its unique properties offer advantages over other compounds.
Propriétés
Formule moléculaire |
CeH4O4Sn |
|---|---|
Poids moléculaire |
326.86 g/mol |
InChI |
InChI=1S/Ce.4H2O.Sn/h;4*1H2;/q+4;;;;;/p-4 |
Clé InChI |
PVUDVTXTOKDSKW-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Sn].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)
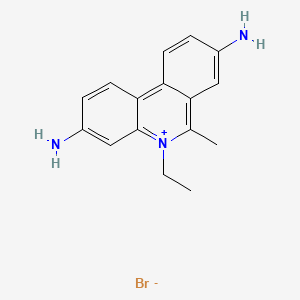
![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)
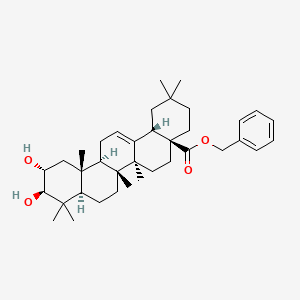
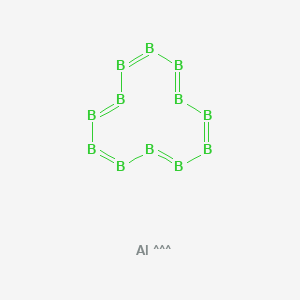
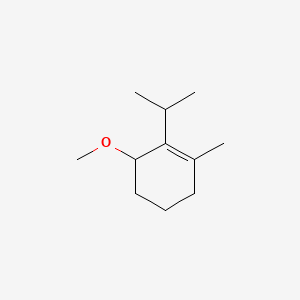
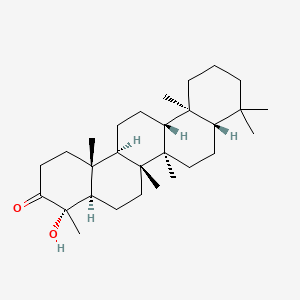
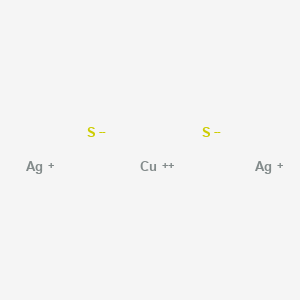
![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)

![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
